N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)22-11-3-1-10(2-4-11)12(20)19-13(9-18)5-7-21-8-6-13/h1-4H,5-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKJRHZEYBJSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C14H13F3N2O3
- Molecular Weight : 314.264 g/mol
- Purity : Typically around 95% .
This compound belongs to the class of substituted benzamides, which are known for their diverse biological activities. The presence of a cyano group and a trifluoromethoxy group contributes to its unique electronic properties, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including transporters and enzymes. Notably, it has shown specific interactions with glycine transporters, which may position it as a candidate for neuropharmacological applications.
Potential Targets:
- Glycine Transporters : Involved in neurotransmission; inhibition can lead to enhanced synaptic activity.
- Enzymatic Pathways : Potential inhibition of specific enzymes involved in metabolic processes.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study 1: Neuropharmacological Applications
In a study exploring the effects of various substituted benzamides on glycine transporters, this compound demonstrated significant inhibitory effects, suggesting its potential use in treating neurological disorders characterized by dysregulated glycinergic transmission .
Study 2: Antiviral Properties
Research on small molecule inhibitors against Ebola virus entry revealed that compounds similar to this compound exhibited EC50 values below 10 μM for both Ebola and Marburg viruses. This indicates a promising avenue for developing antiviral therapies based on this compound's structure .
Study 3: Antibacterial Efficacy
Investigations into the antibacterial efficacy of various benzamide derivatives highlighted that compounds with similar structural motifs to this compound have shown potent activity against multidrug-resistant strains such as MRSA, with minimum inhibitory concentrations (MICs) significantly lower than those of established antibiotics .
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
- N-(3-Benzyl-5-hydroxyphenyl)-4-(trifluoromethoxy)benzamide (): This compound replaces the oxane-cyano group with a benzyl-hydroxyphenyl substituent. Its melting point (129.3–131.3°C) and yield (80%) suggest moderate crystallinity and efficient synthesis.
- Sonidegib (): A clinically approved derivative with a morpholinyl-pyridinyl backbone and trifluoromethoxybenzamide. The morpholine ring enhances solubility and pharmacokinetics, contrasting with the oxane-cyano group’s rigidity and electron-withdrawing properties.
Heterocyclic Modifications
- N-(2-Hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide (): Incorporates a pyrimidinyl group linked to a hydroxyethyl chain. The pyrimidine moiety may facilitate hydrogen bonding in biological targets (e.g., kinases), while the hydroxyethyl group improves aqueous solubility.
Key Reaction Pathways
- Palladium-Catalyzed Coupling ():
Used for pyrimidinyl-benzamide derivatives, achieving yields up to 42% under Suzuki-Miyaura conditions. Comparable methods might apply to the target compound’s synthesis. - Ultrasound-Assisted Cyclization (): Enhances reaction efficiency for azetidinone-benzamide derivatives, reducing reaction times. This green chemistry approach could optimize the synthesis of N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide.
Physicochemical and Spectral Properties
Spectral Data Comparison
Therapeutic Potential
- Sonidegib (): Approved for basal cell carcinoma via Hedgehog pathway inhibition. The trifluoromethoxy group enhances lipophilicity, aiding membrane penetration.
- Pyrimidinyl-Benzamide Derivatives ():
Demonstrated activity in kinase inhibition (e.g., Bcr-Abl), suggesting the target compound could target similar pathways.
Toxicity Profiles
- Mutagenicity (): Anomeric amides show mutagenicity linked to electrophilic intermediates. The cyano group in the target compound may mitigate this by stabilizing the structure.
Q & A
Q. What are the key synthetic routes for preparing N-(4-Cyanooxan-4-YL)-4-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrimidine or oxane derivative with a trifluoromethoxy-substituted benzoyl chloride under Schotten-Baumann conditions. For example, a similar compound, N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, was synthesized via a two-step process: (1) reaction of O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in CH2Cl2 under argon, followed by (2) purification via vacuum filtration and drying under reduced pressure . Key optimizations include maintaining low temperatures (0–5°C) during acyl chloride addition and using inert atmospheres to prevent hydrolysis. Yields up to 89% are achievable with rigorous control of stoichiometry and solvent drying .
Q. How should researchers characterize this compound spectroscopically, and what spectral markers are critical?
- Methodological Answer : Use <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy to confirm structure. For example, in related benzamide derivatives:
- <sup>1</sup>H NMR : Look for amide NH signals (δ 10.15–10.35 ppm), aromatic protons (δ 7.15–8.08 ppm), and trifluoromethoxy group coupling patterns .
- IR : Confirm carbonyl stretching (C=O, ~1650–1700 cm<sup>-1</sup>) and cyano group absorption (~2200–2250 cm<sup>-1</sup>) .
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion (e.g., [M+H]<sup>+</sup> for a related compound: 475.42 observed vs. 475.08 calculated) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Conduct a hazard analysis prior to synthesis, focusing on:
- Mutagenicity : Ames testing for anomeric amides suggests moderate mutagenicity; use fume hoods and PPE .
- Thermal Stability : Differential scanning calorimetry (DSC) data indicate decomposition upon heating; avoid temperatures >70°C .
- Storage : Store under argon at –20°C to prevent degradation. Dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to analyze electronic effects:
- The trifluoromethoxy group increases electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks.
- Anomeric stabilization (sp<sup>3</sup> hybridization at nitrogen) reduces resonance with the carbonyl, as seen in related N-(alkoxy)-N-(acyloxy)benzamides .
- Software like Gaussian or ORCA can model transition states for reactions such as radical-mediated C–C bond formation .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer :
- Dose-Response Analysis : Test activity at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-Target Screening : Use kinase or protease panels to rule out non-specific binding, as seen in PARP-1 inhibitor studies .
- Comparative Studies : Benchmark against analogs (e.g., pyrimidine-based benzamides) to isolate the impact of the cyanooxan group .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric Replacement : Substitute the trifluoromethoxy group with a trifluoromethylthio (SCF3) group to improve lipophilicity .
- Cyanooxan Optimization : Introduce electron-withdrawing substituents (e.g., nitro groups) on the oxane ring to slow hepatic CYP450 metabolism .
- Prodrug Design : Mask the amide as a pivaloyl ester to enhance bioavailability, as demonstrated in anomeric amide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
